1-benzyl-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-BENZYL-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidin-2-one core substituted with benzyl and methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Anhydrous aluminum chloride, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
1-BENZYL-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Biology: In biological research, the compound is used to study cellular processes and molecular interactions.
Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-phenyl-1H-1,2,3-triazole
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl) ethanone
Uniqueness
Compared to similar compounds, 1-BENZYL-4-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE stands out due to its unique cyclopenta[d]pyrimidin-2-one core and the presence of both benzyl and methylphenyl groups.
Properties
Molecular Formula |
C22H22N2OS |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-benzyl-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C22H22N2OS/c1-16-10-12-18(13-11-16)15-26-21-19-8-5-9-20(19)24(22(25)23-21)14-17-6-3-2-4-7-17/h2-4,6-7,10-13H,5,8-9,14-15H2,1H3 |
InChI Key |
VNEZBPSTZYVJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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